(E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid
Description
This compound features a piperidine ring substituted at position 1 with a sulfonyl group linked to a 2,3-dimethoxyphenyl moiety. The phenyl ring further contains a (E)-2-carboxyvinyl group at position 3. The (E)-configuration of the carboxyvinyl group introduces stereoelectronic effects that influence solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
1-[5-[(E)-2-carboxyethenyl]-2,3-dimethoxyphenyl]sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO8S/c1-25-13-9-11(3-4-15(19)20)10-14(16(13)26-2)27(23,24)18-7-5-12(6-8-18)17(21)22/h3-4,9-10,12H,5-8H2,1-2H3,(H,19,20)(H,21,22)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIBQQLWRFNJJK-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCC(CC2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC(CC2)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the sulfonyl group: This step often involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the carboxyvinyl moiety: This can be accomplished through a Heck reaction, where a vinyl halide reacts with the sulfonylated piperidine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially converting the carboxyvinyl group to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-((5-(2-carboxyvinyl)-2,3-dimethoxyphenyl)sulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
The compound’s structural analogs differ in substituents on the phenyl ring, sulfonyl group modifications, or piperidine functionalization. Below is a detailed analysis based on evidence from related compounds:
Structural and Functional Group Variations
1-[(4-Chlorophenyl)Sulfonyl]Piperidine-4-Carboxylic Acid
- Key Differences :
- Lacks the 2,3-dimethoxy and (E)-carboxyvinyl groups on the phenyl ring.
- Substitutes chlorine at the para position of the phenyl ring instead of methoxy groups.
- Absence of the carboxyvinyl group may limit π-π stacking interactions in biological systems.
1-[(4-Chloro-2,5-Dimethoxyphenyl)Sulfonyl]-4-Piperidinecarboxylic Acid
- Key Differences :
- Contains a 4-chloro-2,5-dimethoxyphenyl group instead of 5-(2-carboxyvinyl)-2,3-dimethoxyphenyl.
- Lacks the conjugated (E)-carboxyvinyl system, which may decrease UV/Vis activity or photostability.
Ethyl 1-[(4'-{[3-(Ethoxycarbonyl)Piperidin-1-yl]Sulfonyl}-[1,1'-Biphenyl]-4-yl)Sulfonyl]Piperidine-3-Carboxylate
- Key Differences :
- Replaces the carboxylic acid with an ethoxycarbonyl ester.
- Includes a biphenyl-sulfonyl group instead of a single phenyl ring.
- The biphenyl system may enhance stacking interactions but increase molecular weight, affecting pharmacokinetics.
1-(2,3-Dihydro-1,4-Benzodioxin-6-ylsulfonyl)-4-Phenylpiperidine-4-Carboxylic Acid
- Key Differences :
- Substitutes the phenyl ring with a 2,3-dihydro-1,4-benzodioxin system.
- Includes a phenyl group at position 4 of the piperidine ring.
- Impact :
- The benzodioxin group introduces oxygen atoms that could enhance water solubility but reduce metabolic stability .
- The phenyl group at position 4 adds steric bulk, possibly hindering interactions with flat binding pockets.
Data Table: Structural and Property Comparison
Research Findings and Implications
- Electronic Effects : The target compound’s 2,3-dimethoxy groups donate electrons, stabilizing the sulfonyl group’s electrophilic sulfur. This contrasts with chlorine-substituted analogs, which decrease electron density .
- Stereochemistry: The (E)-carboxyvinyl group creates a planar structure that may enhance binding to flat enzymatic pockets (e.g., kinases or proteases) compared to non-vinyl analogs .
- Biological Interactions : Carboxylic acid-containing derivatives generally show higher protein-binding affinities than ester or amide variants, as seen in comparisons with ethyl carboxylate derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
